Ethyl 3-iodopropanoate
Description
Significance of Alpha- and Beta-Halogenated Esters in Contemporary Organic Synthesis Research
Alpha- (α) and beta- (β) halogenated esters are pivotal classes of compounds in modern organic synthesis. The introduction of a halogen atom to an ester molecule creates a reactive center that is amenable to a wide variety of chemical transformations. These compounds serve as versatile building blocks for constructing more complex molecules. mdpi.comwikipedia.org
The strategic placement of a halogen atom (such as chlorine, bromine, or iodine) alpha or beta to the ester group significantly influences the molecule's electronic properties and reactivity. This makes them valuable intermediates for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in synthetic chemistry. mdpi.com Halogenated molecules often exhibit distinct characteristics compared to their non-halogenated parent compounds due to the unique hydrophobic, space-filling, and electronic properties of the halogen atom. nih.govacs.org
Specifically, β-halogenated esters have gained prominence as coupling partners in diverse chemical transformations, including transition metal-catalyzed cross-coupling reactions. mdpi.com Their ability to undergo further stereoselective modifications plays a crucial role in the design and synthesis of drug targets and other high-value chemicals. nih.govacs.org The challenge of stereoselectively introducing a halogen atom into organic compounds has become a forefront research issue, underscoring the importance of these molecular scaffolds. nih.govacs.org
Rationale for Comprehensive Mechanistic and Synthetic Investigations of Ethyl 3-iodopropanoate
This compound, a β-halogenated ester, is a subject of comprehensive investigation due to the specific reactivity imparted by the iodine atom at the β-position. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine an excellent leaving group in nucleophilic substitution reactions. This high reactivity makes this compound a potent alkylating agent and a versatile intermediate for introducing a propanoate ethyl ester moiety into various molecular frameworks.
Mechanistic studies are driven by the need to understand the precise pathways of its reactions. For example, in some reactions involving organozinc reagents, this compound can form organozinc halide species, which may exhibit lower reactivity in certain nucleophilic additions. mdpi.com Research also explores decomposition pathways; studies on related compounds like 3-iodopropionyl peroxide show that decomposition can be enhanced by the presence of the iodine atom, leading to unique products through cyclic radical intermediates. cdnsciencepub.com
The compound's utility as a building block in the synthesis of pharmaceuticals provides a strong rationale for its study. echemi.com It serves as a key intermediate in the development of various therapeutic agents, including anticoagulants. This application in medicinal chemistry necessitates a thorough understanding of its synthetic behavior to enable efficient and controlled multi-step syntheses.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6414-69-3 |
| Molecular Formula | C₅H₉IO₂ |
| Molecular Weight | 228.03 g/mol |
| Appearance | Colorless to light yellow liquid. |
| Boiling Point | ~182-184 °C |
| Melting Point | ~-23 °C |
| Solubility | Soluble in ether, ethanol (B145695), and acetone (B3395972); insoluble in water. |
| SMILES Code | CCOC(=O)CCI |
| InChI Key | KZTNQOAFISZIEI-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. ambeed.com
Overview of Advanced Synthetic Utility and Transformative Potential
The transformative potential of this compound lies in its application in sophisticated carbon-carbon bond-forming reactions, particularly metal-catalyzed cross-coupling reactions. It is frequently employed as an electrophile with various organometallic nucleophiles.
A prominent application is in the Negishi coupling reaction, where it reacts with organozinc reagents in the presence of a nickel or palladium catalyst. orgsyn.orgorgsyn.org A well-documented example is the synthesis of Ethyl 3-(4-cyanophenyl)propionate. In this reaction, this compound couples with 4-cyanophenylzinc bromide, demonstrating its utility in constructing functionalized aromatic compounds. orgsyn.orgorgsyn.orgresearchgate.net This type of reaction is tolerant of a wide range of functional groups. orgsyn.org
Recent advancements have incorporated this compound into automated synthesis platforms for the rapid generation of C(sp³)-enriched, drug-like molecules. acs.org In these systems, it is used as a key electrophile in Negishi couplings to functionalize complex heterocyclic cores, highlighting its reliability and versatility in modern drug discovery workflows. acs.org Its ability to react efficiently under various catalytic conditions makes it an invaluable tool for creating libraries of complex small molecules for biological screening. acs.org
Table 2: Example of a Nickel-Catalyzed Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
|---|
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNQOAFISZIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448104 | |
| Record name | Ethyl 3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6414-69-3 | |
| Record name | Ethyl 3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-iodopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for Ethyl 3 Iodopropanoate
Esterification Reactions of 3-Iodopropanoic Acid with Ethanol (B145695)
The direct esterification of 3-iodopropanoic acid with ethanol represents a classical and straightforward approach to synthesizing the target ester. This equilibrium-driven process, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Catalytic Systems and Reaction Conditions (e.g., Acid Catalysis)
The Fischer esterification is typically catalyzed by strong mineral acids such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The catalyst's role is twofold: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. masterorganicchemistry.comchemguide.co.uk Secondly, the acid facilitates the departure of water as a leaving group. chemguide.co.uk The reaction is reversible, and to drive the equilibrium toward the product, the ester is often distilled off as it is formed. chemguide.co.uk
The general mechanism involves several key steps:
Protonation of the carbonyl group of 3-iodopropanoic acid by the acid catalyst. byjus.com
Nucleophilic attack by the ethanol molecule on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. byjus.com
Elimination of a water molecule to form a protonated ester. byjus.com
Deprotonation to yield the final product, ethyl 3-iodopropanoate, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk
Process Parameters and Yield Optimization
The yield of this compound via esterification is highly dependent on several process parameters. Optimizing these variables is crucial for maximizing conversion and process efficiency. Key parameters include reaction temperature, the molar ratio of reactants, and catalyst concentration. hillpublisher.comresearchgate.net
Temperature: Increasing the reaction temperature generally accelerates the rate of reaction. e3s-conferences.org However, for the synthesis of ethyl acetate, an optimal temperature range of 80-85°C has been identified to achieve high conversion rates. hillpublisher.com
Molar Ratio: Using an excess of one reactant, typically the less expensive alcohol (ethanol), shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. masterorganicchemistry.com For similar esterification processes, an ethanol-to-acid molar ratio of 1.5:1 has been shown to be effective. hillpublisher.com Studies on other systems have explored ratios as high as 9:1 to achieve near-complete conversion. e3s-conferences.org
Catalyst Concentration: The amount of acid catalyst plays a critical role. While a higher catalyst concentration can increase the reaction rate, an excessive amount may not lead to a proportional increase in yield and can complicate purification. hillpublisher.com
The following table illustrates how these parameters can be varied to optimize the yield of an ester, based on findings from analogous esterification studies.
Table 1: Influence of Process Parameters on Esterification Yield
Parameter Condition A Yield (%) Condition B Yield (%) Reference Temperature 77 °C ~90 80-85 °C ~71 [6, 4] Ethanol:Acid Molar Ratio 1.5:1 >70 5:1 ~90 [4, 6] Catalyst Loading (% w/w) ~1% H2SO4 ~71 4.0% HPA ~90 [4, 6]
Data is representative of typical esterification optimization studies.
Halogen Exchange Reactions from Ethyl 3-Bromopropanoate (B1231587) Precursors
An alternative and highly efficient method for preparing this compound is through a halogen exchange reaction, commonly known as the Finkelstein reaction. This Sₙ2 reaction involves converting an alkyl chloride or bromide into an alkyl iodide. google.com.na
Sodium Iodide-Mediated Halogen Exchange in Aprotic Solvents
The classic Finkelstein reaction involves treating an alkyl bromide, in this case, ethyl 3-bromopropanoate, with a solution of sodium iodide (NaI) in a polar aprotic solvent, most commonly acetone (B3395972). google.com.na The reaction's success hinges on the differential solubility of the halide salts in acetone. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide (NaBr) is not. google.com.na This precipitation of NaBr from the reaction mixture drives the equilibrium towards the formation of the desired product, this compound, in accordance with Le Châtelier's principle. This method works exceptionally well for primary halides like ethyl 3-bromopropanoate. google.com.na The reaction is typically stirred at room temperature for several hours. google.com.na
Influence of Anhydrous Drying Agents on Reaction Efficiency
The presence of water can interfere with many organic reactions, and ensuring anhydrous (water-free) conditions is often vital. In the context of the Finkelstein reaction, the addition of a neutral, anhydrous drying agent can improve reaction efficiency and yield. One study on a similar halogen exchange—converting (3-methyloxetan-3-yl)methyl 3-bromopropanoate to its iodo-analogue—demonstrated the positive effect of adding anhydrous sodium sulfate (B86663) (Na₂SO₄). researchgate.net The drying agent removes trace amounts of water from the reaction system without interfering with the reactants. This simple addition improved the reaction yield from approximately 85% to 94%. researchgate.net
Table 2: Effect of Anhydrous Drying Agent on Halogen Exchange Yield
Reaction Conditions Yield (%) Reference NaI in acetone ~85 masterorganicchemistry.com NaI in acetone with anhydrous Na₂SO₄ 94 masterorganicchemistry.com
Data from a comparable halogen exchange reaction demonstrating the principle.
Preparation from Glycerol (B35011) Derivatives and Other Bio-based Feedstocks
With a growing emphasis on sustainable chemistry, developing synthetic routes from renewable resources is a key area of research. Glycerol, a major byproduct of biodiesel production, is an attractive bio-based feedstock. A pathway has been identified for the synthesis of 3-iodopropionic acid (3-IPA), a direct precursor to this compound, from the glycerol derivative glyceric acid. researchgate.netresearchgate.net
The process involves the conversion of glyceric acid, which can be obtained from the oxidation of glycerol, into 3-IPA. researchgate.net This transformation is achieved through a reduction step using hydriodic acid (HI). researchgate.net In this process, hydroiodic acid mediates the hydrogenation, leading to the quantitative conversion of glyceric acid to 3-iodopropionic acid. researchgate.net Once 3-IPA is synthesized, it can be readily converted to this compound via the standard Fischer esterification process described in section 2.1. lookchem.com This route represents a promising approach for producing this compound from a renewable, non-petroleum-based starting material. researchgate.netrsc.org
Hydroiodic Acid Mediated Hydrogenation Approaches
The use of hydroiodic acid (HI) in hydrogenation reactions presents a significant pathway for the synthesis of iodo-substituted compounds. Research has demonstrated that glyceric acid, a renewable resource derived from glycerol, can be quantitatively converted to 3-iodopropionic acid at 373 K within 3 hours through a process mediated by hydroiodic acid. researchgate.net In this reaction, HI acts as the reductant and is oxidized to iodine (I2). This I2 can then be regenerated in situ using metal catalysts and hydrogen gas (H2), highlighting the catalytic nature of the system. researchgate.net The reaction pathway involves the identification of intermediates and has been verified through kinetic studies and computational methods. researchgate.net This method provides a foundation for producing 1,3-substituted chemicals, which are otherwise challenging to obtain from glycerol via chemocatalysis. researchgate.net
Furthermore, hydrodeoxygenation mediated by hydroiodic acid has been successfully applied to the conversion of D-glucaric acid to 3-iodoadipic acid. researchgate.net This process, conducted in a HI-Rh/C-H system, achieved a 67.2% yield of 3-iodoadipic acid at 130°C in 4 hours. researchgate.net These examples underscore the utility of hydroiodic acid in the synthesis of iodinated organic acids, which can be esterified to their corresponding ethyl esters, such as this compound.
Sustainable Synthesis Pathways and Environmental Impact Considerations
The development of green and sustainable synthetic methods is a primary focus in modern chemistry. The synthesis of adipic acid, a key monomer for nylon production, traditionally relies on petrochemical precursors and results in significant greenhouse gas emissions. researchgate.net Bio-based approaches offer a more environmentally friendly alternative. acs.org
One such approach involves the dimerization of this compound. A rapid, microwave-assisted reductive coupling of this compound to produce diethyl adipate (B1204190) has been developed. researchgate.netacs.org This reaction utilizes a NiCl2·6H2O catalyst, co-catalyzed by Mn and 1,10-phenanthroline (B135089) monohydrate. researchgate.net Under optimal conditions, an 84% yield of diethyl adipate can be achieved in just 5 minutes at 90°C. researchgate.net The resulting diethyl adipate can then be hydrolyzed to adipic acid with an 89% yield using an acid catalyst. researchgate.net This method, starting from a biomass-derivable platform molecule like 3-iodopropionic acid, presents a more sustainable route to valuable industrial chemicals. researchgate.netresearchgate.net
Direct Preparation via Lanthanoid Metal-Mediated Processes
Lanthanoid metals have emerged as powerful reagents in organic synthesis due to their strong reducing potential. researchgate.net They facilitate direct carbon-carbon bond formation under mild conditions. acs.org
Formation of Lanthanoid Ester Homoenolates
The direct reaction of this compound with lanthanoid metals such as lanthanum (La), cerium (Ce), neodymium (Nd), and samarium (Sm) in tetrahydrofuran (B95107) (THF) leads to the formation of lanthanoid ester homoenolates. researchgate.netacs.org The existence of these intermediates is supported by their reaction with various electrophiles. For instance, reaction with diphenyl diselenide and diphenyl ditelluride yields 3-phenylseleno and 3-phenyltelluro esters, respectively. acs.orgresearchgate.net Similarly, treatment with tri-n-butyltin iodide produces the corresponding 3-tri-n-butylstannyl ester. acs.orgresearchgate.net These reactions are indicative of the Grignard-like reactivity of the formed lanthanoid ester homoenolates. researchgate.net Although these homoenolates are typically air and moisture sensitive and difficult to isolate, their in-situ generation provides a potent tool for further synthetic transformations. researchgate.net
Scope and Limitations of Homo-Reformatsky-Type Reactions
Lanthanoid ester homoenolates, generated in situ from this compound, readily participate in Homo-Reformatsky-type reactions with carbonyl compounds. acs.org This reaction involves the nucleophilic addition of the homoenolate to ketones, leading to the formation of γ-lactones in good yields under mild conditions. researchgate.netacs.org The high oxophilicity and strong nucleophilicity of organolanthanoid species drive these reactions. acs.org
The scope of this reaction is quite broad, and it has been shown to be effective with various ketones. acs.org However, the choice of lanthanoid metal can influence the reaction outcome. While La, Ce, Nd, and Sm are effective, other metals might lead to different reactivity patterns or lower yields. acs.org The reaction conditions, such as temperature and solvent, also play a crucial role in the success of the Homo-Reformatsky-type reaction.
Specialized Synthetic Routes for Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the creation of a diverse range of molecules with specific functionalities.
Synthesis of 3-Methyl-3-oxetanylmthis compound
A specific derivative, 3-methyl-3-oxetanylmthis compound, can be synthesized through a multi-step process. acgpubs.orgresearchgate.net The synthesis begins with the esterification of 3-methyl-3-hydroxymethyloxetane. acgpubs.org This is achieved by reacting it with 3-bromopropionyl chloride in the presence of pyridine (B92270) in dry tetrahydrofuran (THF) at 0°C to yield 3-methyl-3-oxetanylmethyl 3-bromopropanoate. acgpubs.org
This bromo-derivative then serves as the precursor for the target iodo-compound. acgpubs.orgresearchgate.net The conversion of the bromide to the iodide is a subsequent step, typically achieved through a halide exchange reaction. This synthetic route provides access to a functionalized oxetane (B1205548) derivative of 3-iodopropanoic acid, which can be utilized in further synthetic applications, such as the construction of bridged ortho esters. acgpubs.orgresearchgate.net
Advanced Reaction Mechanisms and Pathways Involving Ethyl 3 Iodopropanoate
Nucleophilic Substitution Reactions at the Carbon-Iodine Bond
Nucleophilic substitution reactions involving ethyl 3-iodopropanoate are fundamental to its application in constructing more complex molecular architectures. These reactions involve the displacement of the iodide ion, a superior leaving group, by a nucleophile.
Investigation of Leaving Group Efficacy of Iodine
The efficacy of iodine as a leaving group is a critical factor in the nucleophilic substitution reactions of this compound. In the realm of alkyl halides, the leaving group ability is inversely related to the basicity of the departing ion. libretexts.org Iodide is the conjugate base of a strong acid, hydroiodic acid, making it a very weak base and, consequently, an excellent leaving group. bits-pilani.ac.in This is a general trend observed in both S(_N)1 and S(_N)2 reactions, as the rate-determining step in both mechanisms involves the departure of the leaving group. libretexts.org
The superiority of iodide as a leaving group compared to other halides is well-established. The order of leaving group ability among common halides is I > Br > Cl > F. libretexts.org This trend is directly reflected in the reaction rates of corresponding halomethanes in S(_N)2 reactions, where iodomethane (B122720) reacts the fastest. libretexts.orglibretexts.org The strength of the carbon-halogen bond also plays a role, with the C-I bond being the weakest among the carbon-halogen series, further facilitating its cleavage. libretexts.org
The following table summarizes the relative reactivity of various leaving groups in nucleophilic substitution reactions.
| Leaving Group | Conjugate Acid pKa | Relative Rate of S(_N)2 Reaction |
| I | ~ -10 | Fastest |
| Br | ~ -9 | Fast |
| Cl | ~ -7 | Slow |
| F | ~ 3.2 | Slowest |
Kinetic and Mechanistic Studies of Nucleophilic Attack
The nucleophilic attack on this compound, a primary alkyl halide, predominantly proceeds via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. bits-pilani.ac.inpdx.edu This backside attack leads to an inversion of stereochemistry at the carbon center.
The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, making it a second-order kinetic process. pdx.edu The transition state of the S(_N)2 reaction is a crowded, high-energy species where the nucleophile and the leaving group are partially bonded to the central carbon atom. libretexts.org
The structure of the alkyl group significantly influences the rate of S(_N)2 reactions due to steric hindrance. libretexts.orgpdx.edu Since this compound is a primary alkyl halide, it is relatively unhindered, allowing for efficient backside attack by nucleophiles. The general order of reactivity for alkyl halides in S(_N)2 reactions is methyl > primary > secondary >> tertiary. libretexts.orgpdx.edu
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for forming carbon-carbon bonds, and this compound is a valuable substrate in these transformations. researchgate.neteie.gr Nickel-catalyzed reactions, in particular, have shown significant utility in the cross-coupling of this compound.
Nickel-Catalyzed Reactions
Nickel catalysts are effective in a range of cross-coupling reactions, including those involving alkyl halides like this compound. researchgate.net These reactions often proceed through mechanisms involving low-valent nickel species and can involve either two-electron or single-electron pathways.
A notable application of nickel catalysis with this compound is its reductive coupling to form diethyl adipate (B1204190), which can then be hydrolyzed to produce adipic acid, a key monomer for nylon production. researchgate.netresearchgate.net This dimerization has been efficiently achieved using a NiCl(_2)·6H(_2)O catalyst, co-catalyzed by manganese and 1,10-phenanthroline (B135089), under microwave irradiation. researchgate.netresearchgate.net This method allows for the rapid synthesis of diethyl adipate in high yield. researchgate.net The general transformation involves the coupling of two molecules of this compound with the elimination of iodine.
The following table presents the optimized reaction conditions for the nickel-catalyzed reductive coupling of this compound. researchgate.net
| Parameter | Value |
| Catalyst | NiCl(_2)·6H(_2)O |
| Co-catalyst | Mn, 1,10-Phenanthroline |
| Temperature | 90 °C |
| Reaction Time | 5 min |
| Yield of Diethyl Adipate | 84% |
Many nickel-catalyzed cross-coupling reactions involving alkyl halides are proposed to proceed through radical intermediates generated via single-electron pathways. nih.govnih.govnsf.gov The activation of the alkyl halide is often mediated by a low-valent nickel species, such as Ni(I). nih.govnih.govnsf.gov
The Ni(I)-mediated activation of an alkyl halide, like this compound, is believed to occur through a single-electron oxidative addition. nih.gov This process generates an alkyl radical and a Ni(II) species. nih.govnih.gov Mechanistic studies suggest that this can proceed via a concerted halogen-atom abstraction mechanism, where the electron transfer is coupled with the dissociation of the halide. nih.govnih.gov
The catalytic cycle for these cross-coupling reactions can be complex. A proposed general mechanism involves:
Radical Generation: A Ni(I) complex reacts with the alkyl iodide (R-I) in a single-electron transfer step to produce an alkyl radical (R•) and a Ni(II) species. nih.govchemrxiv.org
Radical Capture: The generated alkyl radical can then be captured by another nickel complex, potentially a Ni(II) species, to form a high-valent Ni(III) intermediate. nih.gov
Reductive Elimination: This Ni(III) intermediate then undergoes reductive elimination to form the new carbon-carbon bond and regenerate a lower-valent nickel catalyst, which can re-enter the catalytic cycle. nih.gov
The involvement of radical intermediates allows for reactivity that is often complementary to traditional two-electron pathways, expanding the scope of possible transformations. nih.gov
Radical Intermediates and Activation Mechanisms (e.g., Ni(I)-mediated single-electron oxidative activation)
Rhodium-Catalyzed Cross-Coupling with Organozinc Compounds
Radical Reactions and Their Mechanistic Elucidation
Atom-transfer radical polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. springernature.com The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain, typically an alkyl halide, by a transition metal catalyst. acs.orgsigmaaldrich.com
An initiator, which is an organic halide like this compound, is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This generates a radical species that can propagate by adding to monomer units and a metal complex in a higher oxidation state (e.g., Cu(II)Br₂). acs.orgsigmaaldrich.com The key to the controlled nature of ATRP is the rapid and reversible deactivation of the propagating radical by the higher oxidation state metal complex, which reforms the dormant species. acs.org This dynamic equilibrium keeps the concentration of active radicals low, minimizing termination reactions.
Alkyl iodides are known to be effective initiators in ATRP. Multifunctional initiators have been employed to create complex polymer architectures like star polymers. acs.org
In the synthesis of block copolymers using ATRP, a technique known as halogen exchange is often employed, particularly when transitioning from a less active macroinitiator to a more active monomer. cmu.edu For example, when extending a polymer chain from a secondary alkyl bromide macroinitiator with a methacrylate (B99206) monomer (which forms a more stable tertiary radical), a mismatch in the rates of initiation and propagation can lead to poor control over the polymerization. cmu.edu
Halogen exchange addresses this by using a catalyst with a different halide. For instance, a poly(alkyl bromide) macroinitiator can be chain-extended using a copper chloride catalyst. cmu.edu The newly formed propagating radical can be deactivated by either a bromide or a chloride from the Cu(II) complex. If the exchange is efficient, the majority of the new dormant chain ends will be alkyl chlorides. cmu.edu Since the equilibrium constant for the activation of alkyl chlorides is significantly lower than for alkyl bromides, the rate of propagation is slowed down, allowing for more uniform initiation from the original macroinitiator. cmu.edu
Mechanistic studies have revealed that halogen exchange in ATRP can proceed through both a radical pathway (atom transfer) and an ionic pathway (S_N2 reaction). researchgate.net The dominance of each pathway depends on the structure of the alkyl halide and the activity of the copper catalyst. researchgate.net For instance, with more active catalysts, the radical pathway is favored for secondary and tertiary alkyl bromides. researchgate.net
| Polymerization Technique | Initiator/Macroinitiator | Catalyst System | Key Principle |
| ARGET ATRP | Poly(n-butyl acrylate)-Br | Catalytic CuCl₂ | Catalytic halogen exchange enables controlled chain extension with methyl methacrylate. nsf.gov |
| Normal ATRP | Alkyl Bromides | Cu(I)Cl | Halogen exchange from Br to Cl slows propagation, allowing for more controlled initiation when forming block copolymers. cmu.edu |
| ATRP with Additives | Methyl 2-bromopropionate | Cu-based catalyst with Al(OiPr)₃ | Aluminum isopropoxide can increase polymerization rate through favorable Lewis acid-base interactions. researchgate.net |
Atom-Transfer Radical Polymerization (ATRP) Initiatives
Influence of Metal Complexes and Lewis Acid Interactions
Lewis acids play a crucial role in modifying the reactivity of substrates in organic synthesis. wikipedia.org In reactions involving compounds like this compound, Lewis acids can coordinate to the carbonyl oxygen, effectively making the substrate more reactive towards nucleophilic attack or facilitating other transformations. wikipedia.org For instance, the presence of a Lewis acid can enhance the rate of atom-transfer radical additions. acs.org
In a study on Lewis acid-promoted atom-transfer reactions, various Lewis acids, including Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃), were shown to be effective. acs.org The complexation of the Lewis acid to the carbonyl group increases the substrate's reactivity. acs.org While this specific study did not use this compound, the principles are broadly applicable to similar substrates containing a carbonyl group and a halogen. The efficiency of the catalysis can be influenced by the choice of Lewis acid, the solvent, and the reaction temperature. acs.org For example, in certain reactions, Sc(OTf)₃ was found to be an ideal Lewis acid, and 1,2-dichloroethane (B1671644) was the most effective solvent. acs.org
Metal complexes, particularly those of nickel and palladium, are widely used to catalyze cross-coupling reactions involving alkyl halides. researchgate.netresearchgate.netresearchgate.net this compound can undergo nickel-catalyzed dimerization to form diethyl adipate. researchgate.net This reaction can be co-catalyzed by manganese and 1,10-Phenanthroline in a microwave reactor. researchgate.net Similarly, palladium-catalyzed Negishi cross-coupling reactions can couple unactivated alkyl iodides with organozinc reagents. researchgate.netresearchgate.net
Radical Carboboration of Unactivated Alkenes
A significant advancement in organic synthesis is the transition metal-free 1,2-carboboration of unactivated alkenes. acs.orgnih.govfigshare.comacs.org This three-component reaction utilizes an alkyl halide, a diboron (B99234) reagent, and an alkene to create functionalized alkylboranes, which are valuable synthetic intermediates. acs.orgnih.gov
This reaction proceeds via a radical pathway, initiated by light, often from a blue LED, which causes the homolytic cleavage of the carbon-iodine bond in the alkyl iodide to generate a carbon-centered radical. acs.orgnih.govresearchgate.net this compound can serve as a radical precursor in these reactions, although it has been noted to give lower yields compared to other precursors like perfluoroalkyl iodides. acs.org The reaction typically uses bis(catecholato)diboron (B79384) (B₂cat₂) as the boron source and is often performed in solvents like dimethylformamide (DMF). acs.orgnih.govrsc.org The resulting catechol boronate is often unstable and is transesterified with pinacol (B44631) to yield a more stable pinacol boronate. acs.orgnih.gov
The proposed mechanism, supported by DFT calculations, involves the initial generation of an alkyl radical from the alkyl iodide. acs.orgrsc.org This radical then adds to the unactivated alkene to form a new alkyl radical intermediate. acs.orgrsc.org This intermediate is then trapped by the diboron reagent in a formal homolytic substitution at the boron atom, leading to the carboboration product and propagating the radical chain. acs.orgrsc.org
| Radical Precursor | Product | Yield (%) |
|---|---|---|
| CF₃(CF₂)₅I | 5c | 85 |
| Ethyl 2-iodopropanoate | 5g | 45 |
| Ethyl difluoroiodoacetate | 5h | 31 |
| Carbon tetrachloride | 5i | 25 |
The radical carboboration of unactivated alkenes exhibits high regioselectivity. acs.orgnih.gov The initial radical addition occurs at the less substituted carbon of the double bond, leading to the more stable secondary alkyl radical. acs.org For example, in the reaction with a 1,5-diene containing both a terminal and an internal double bond, the carboboration occurred selectively at the terminal double bond. acs.orgnih.gov However, the reaction shows lower yields with internal unstrained alkenes like cyclohexene. acs.org
The resulting alkylboronates are versatile synthetic building blocks that can undergo various follow-up transformations, highlighting the synthetic utility of this method. acs.orgnih.gov
Transition Metal-Free Approaches and Radical Precursors
Thermal Decomposition Pathways (e.g., of related iodoacyl peroxides)
The thermal decomposition of diacyl peroxides is a well-known method for generating free radicals. cdnsciencepub.com The presence of a halogen atom, particularly iodine, in the acyl chain can significantly influence the decomposition pathway and rate. cdnsciencepub.com
Studies on ω-haloacyl peroxides have shown that the decomposition can be assisted by the halogen atom. cdnsciencepub.com For example, the thermal decomposition of 3-iodopropionyl peroxide in benzene (B151609) was found to be considerably faster than that of its non-halogenated counterpart. cdnsciencepub.com This enhanced rate was explained by a postulated iodo-assisted decomposition mechanism involving the formation of a cyclic radical intermediate. cdnsciencepub.com
The decomposition of these iodoacyl peroxides yields a variety of products, including ω,ω'-diiodoalkanes, alkyl iodides, and in some cases, lactones. cdnsciencepub.com The product distribution is dependent on the solvent system used. For instance, when cyclohexane (B81311) was used as the solvent, cyclohexyl iodide was a major product, suggesting that the solvent can be involved in the radical reactions. cdnsciencepub.com The general mechanism involves the initial homolytic cleavage of the peroxide bond to form iodoacyloxy radicals, which can then undergo further reactions like decarboxylation to form iodoalkyl radicals. cdnsciencepub.com
Organometallic Reagent Formation and Reactivity
This compound can be used to form organometallic reagents, which are key intermediates in many carbon-carbon bond-forming reactions. researchgate.netnih.govlibretexts.org
The formation of organozinc reagents from α-haloesters is the basis of the Reformatsky reaction. libretexts.org However, in the case of this compound, which is a β-haloester, the formation of a stable zinc enolate does not readily occur. nih.gov Instead, an organozinc halide species may be formed, which generally exhibits low reactivity in nucleophilic additions. nih.gov
Despite this, this compound has been successfully used in cross-coupling reactions. For example, it can be coupled with p-cyanophenylzinc bromide in a Negishi-type reaction. researchgate.net The formation of organometallic reagents like Grignard reagents or organolithium compounds from alkyl halides is a fundamental transformation in organic synthesis, allowing the alkyl group to act as a nucleophile. libretexts.orgutexas.edu These reagents are typically prepared by reacting the alkyl halide with the corresponding metal, such as magnesium or lithium, in an etheral solvent. libretexts.orgutexas.edu An attempt to form a metal enolate from ethyl α-iodopropanoate using n-BuLi or PhMgBr was reported to be unsuccessful. oup.com
Generation of Organozinc Halide Species and Their Reactivity Profiles
The reaction of this compound with metallic zinc is a primary method for generating an organozinc halide species, specifically ethyl 3-(iodozincio)propanoate. This process involves the oxidative insertion of zinc into the carbon-iodine bond, a transformation central to reactions like the Reformatsky reaction. wikipedia.orgwhiterose.ac.uk Unlike α-haloesters, where the corresponding zinc enolates are readily formed and are highly reactive towards carbonyls, the organozinc species derived from β-halo esters like this compound is essentially an organozinc halide. mdpi.com This species is generally considered to have lower reactivity in nucleophilic additions. mdpi.com
The preparation of these organozinc reagents can be achieved by the direct insertion of activated zinc into the C-I bond. whiterose.ac.uk Riecke zinc, for instance, is an activated form of zinc produced by reducing ZnCl₂ and is effective for creating organozinc reagents for subsequent cross-coupling reactions. wikipedia.org The general structure of the reagent exists in equilibrium, often forming dimers in the solid state. wikipedia.org
Despite their moderate inherent reactivity, these organozinc propionates are highly valuable in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org In these processes, a palladium or nickel catalyst facilitates the coupling between the organozinc nucleophile and various organic electrophiles. wikipedia.org This methodology is compatible with numerous functional groups, including esters, nitriles, and amides, due to the soft and tolerant nature of the organozinc reagent. whiterose.ac.ukresearchgate.net Research has demonstrated the successful palladium-catalyzed coupling of the organozinc reagent from this compound with aryl halides, acid chlorides, and other electrophiles, providing a robust route to functionalized propanoate derivatives. researchgate.netnih.govthieme-connect.de
The following table summarizes representative reactions involving the organozinc species derived from this compound.
| Electrophile | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Cyanophenylzinc Bromide | Pd(dba)₂ / CPhos, THF | Ethyl 3-(p-cyanophenyl)propanoate | Not specified | researchgate.net |
| 2-Methylpropenoyl chloride | Pd(PPh₃)₄, Benzene/DMA, 60°C | Ethyl 5-methyl-4-oxohex-5-enoate | 90% | thieme-connect.de |
| 3-Bromo-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-4(5H)-one | Pd(dba)₂ / CPhos, THF | Ethyl (S)-3-{7-methyl-4-oxo-5-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl}propanoate | 6% | nih.gov |
Precursor to 3-Metallopropionates in Advanced Synthesis
Beyond zinc, this compound is a key precursor for a broader range of 3-metallopropionates, which are instrumental in advanced synthesis. These organometallic reagents are typically generated in situ and used immediately in subsequent reactions. wikipedia.org
A significant advancement involves the direct reaction of this compound with lanthanoid metals such as samarium (Sm), cerium (Ce), lanthanum (La), and neodymium (Nd) in tetrahydrofuran (B95107). acs.orgresearchgate.net This process yields lanthanoid ester homoenolates (I-Ln-CH₂CH₂CO₂Et), which are distinct from traditional enolates. acs.org These reagents readily react with ketones to produce γ-lactones in good yields under mild conditions, a transformation known as a homo-Reformatsky-type reaction. acs.org The formation of the lanthanoid ester homoenolate has been substantiated by trapping experiments with electrophiles like diphenyl diselenide and tri-n-butyltin iodide. acs.org
Furthermore, the organozinc propionate (B1217596) derived from this compound can undergo transmetalation to generate other synthetically useful organometallic species. whiterose.ac.uk A particularly important transformation is the reaction with copper salts, such as CuCN·2LiCl, to form organocopper-zinc reagents (e.g., EtO₂CCH₂CH₂Cu(CN)ZnI). thieme-connect.de These copper-zinc reagents exhibit enhanced reactivity and participate in a wide array of transformations characteristic of organocopper compounds, including conjugate additions and acylations, while retaining the high functional group tolerance of the parent organozinc species. whiterose.ac.ukthieme-connect.de
The following table provides examples of different 3-metallopropionates generated from this compound and their synthetic applications.
| Metal | Reagent Generated | Reactant | Product Type | Reference |
|---|---|---|---|---|
| Samarium (Sm) | Samarium ester homoenolate | Ketones (e.g., Cyclohexanone) | γ-Lactone | acs.org |
| Cerium (Ce) | Cerium ester homoenolate | Ketones | γ-Lactone | acs.org |
| Neodymium (Nd) | Neodymium ester homoenolate | Ketones | γ-Lactone | acs.org |
| Zinc/Copper | Copper-zinc propionate (EtO₂CCH₂CH₂Cu(CN)ZnI) | Various electrophiles (e.g., acyl chlorides, enones) | Polyfunctional esters | thieme-connect.de |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. numberanalytics.comchemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms involving moderately sized organic compounds like Ethyl 3-iodopropanoate. numberanalytics.com
A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. numberanalytics.com This involves locating the structures of transition states (TS), which are first-order saddle points on the energy landscape, and intermediates. numberanalytics.comresearchgate.net The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for determining reaction rates.
For reactions involving this compound, such as nucleophilic substitution or addition reactions, DFT calculations can identify the precise geometry of the transition state. For instance, in a hypothetical reaction, DFT could distinguish between a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. rsc.org The rate-limiting step of a multi-step reaction is identified as the one with the highest activation energy barrier. chemrxiv.org Studies on analogous reactions, like the Arbuzov reaction between ethyl halides and phosphites, have demonstrated that DFT can successfully identify a two-stage mechanism and determine that the second stage is rate-limiting. chemrxiv.org Similarly, DFT has been used to show that the transition states in some [2+2] cycloadditions are concerted. pku.edu.cn
Table 1: Representative Data from a DFT-Calculated Reaction Profile This table presents hypothetical data to illustrate the output of DFT calculations for a reaction mechanism.
| Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants + Catalyst | 0.0 | Starting Materials |
| 2 | Transition State 1 (TS1) | +21.5 | Rate-Limiting Step |
| 3 | Intermediate 1 | -5.2 | Formation of a reaction intermediate |
| 4 | Transition State 2 (TS2) | +15.8 | Second step in the reaction |
| 5 | Products + Catalyst | -18.7 | Final Products |
This compound is a precursor for radical species due to the relatively weak carbon-iodine bond. DFT calculations are instrumental in studying the formation and stability of these radical intermediates. One key parameter that can be computed is the one-electron reduction potential, which indicates the propensity of a molecule to accept an electron and form a radical anion. rsc.org
Computational studies on haloalkanes have detailed three primary mechanisms for their reaction with electrons: associative, concerted, and stepwise cleavage. rsc.org In a stepwise mechanism, electron transfer first forms a radical anion intermediate. rsc.org This intermediate, if it has a sufficient lifetime, can then undergo cleavage of the C-I bond. rsc.org DFT can model these pathways, determine the stability of the resulting radical anion, and calculate the energy barrier for the subsequent bond cleavage. This analysis is crucial for understanding reactions like radical cyclizations or atom-transfer radical additions (ATRA) where this compound serves as the radical source. rsc.orgresearchgate.net
In catalyzed reactions, DFT is used to investigate the interactions between this compound and a catalyst. This can involve modeling the coordination of the substrate to a metal center, the electronic effects of ligands on the catalyst's activity, and the mechanism of substrate activation. recercat.catescholarship.org For example, in a cross-coupling reaction, DFT can elucidate how the substrate binds to the catalyst and how this interaction facilitates the breaking of the C-I bond and the formation of a new C-C bond. acs.org Computational studies on nickel-catalyzed carboxylations have used DFT to predict how different Lewis acids interact with and promote the ring-opening of a nickelalactone intermediate, demonstrating the power of DFT in understanding and optimizing catalytic systems. recercat.cat
Analysis of Radical Formation and Intermediates
Molecular Dynamics Simulations in Reaction Pathway Analysis
While DFT calculations are excellent for studying static structures and energy profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a reacting system over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and the role of the solvent environment. ambeed.com
For reactions involving this compound, MD simulations, particularly using reactive force fields (ReaxFF), can model chemical reactions explicitly. bc.edu This approach can capture complex reaction events in large systems, such as those occurring in solution or at a catalyst's surface. bc.edu MD can be used to explore the reaction pathway by simulating the trajectory of molecules as they approach, interact, and transform into products, providing a more complete picture of the reaction dynamics than static models alone. escholarship.orgbc.edu
Quantum Chemical Studies on Bond Energies and Reactivity Descriptors (e.g., C-I bond weakness)
Quantum chemical methods are fundamental for calculating molecular properties that govern reactivity. For this compound, a critical feature is the weakness of the carbon-iodine (C-I) bond. The bond dissociation energy (BDE) can be calculated with high accuracy using quantum chemistry, quantifying the energy required to break the C-I bond homolytically. The relatively low BDE of the C-I bond compared to C-Br, C-Cl, or C-F bonds makes it the most reactive site for radical reactions and many nucleophilic substitutions.
Other reactivity descriptors can also be computed to predict chemical behavior. These include parameters derived from Conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, which predicts the most reactive sites within a molecule for nucleophilic or electrophilic attack. amazonaws.com For instance, the calculated one-electron reduction potential can be used to predict the reactivity of haloalkanes toward hydrated electrons. rsc.org
Table 2: Selected Quantum Chemical Reactivity Descriptors This table contains representative descriptors. Exact values for this compound require specific high-level calculations.
| Descriptor | Typical Value/Trend | Significance for Reactivity |
|---|---|---|
| C-I Bond Dissociation Energy | ~53 kcal/mol | Low energy facilitates radical formation and substitution reactions. |
| One-Electron Reduction Potential | Negative Value | Indicates propensity to accept an electron, initiating radical anion formation. rsc.org |
| LUMO Energy | Low | A low-lying Lowest Unoccupied Molecular Orbital (LUMO) indicates susceptibility to nucleophilic attack. |
Computational Verification of Proposed Mechanisms
A powerful application of computational chemistry is the verification of experimentally proposed reaction mechanisms. When a plausible mechanism is hypothesized, DFT calculations can be performed to test its feasibility. pku.edu.cnescholarship.org This involves computing the free energy profile for the entire proposed pathway. amazonaws.com
If the calculated energy barriers are consistent with the experimental reaction conditions (e.g., temperature) and the calculated stereochemical or regiochemical outcomes match what is observed experimentally, the proposed mechanism is considered computationally verified. pku.edu.cnamazonaws.com For example, in a study on the reaction of Michael acceptors, quantum chemical calculations were used to construct a free energy profile that supported the proposed mechanism of nucleophilic attack followed by trapping of the resulting carbanion. amazonaws.com This approach provides a robust bridge between experimental observation and fundamental chemical principles, offering detailed, atomistic insight that is often inaccessible through experiments alone. pku.edu.cn
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block for Complex Organic Molecules
The unique structural features of ethyl 3-iodopropanoate, particularly the presence of an iodine atom at the β-position relative to the carbonyl group, make it a valuable precursor for a wide array of complex molecules.
Pharmaceutical and Agrochemical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its ability to participate in carbon-carbon bond-forming reactions is crucial for constructing the core structures of many biologically active molecules. For instance, it has been utilized in the synthesis of mGlu2R negative allosteric modulators, which are of interest in medicinal chemistry. nih.govacs.org The compound serves as a precursor in Negishi coupling reactions to introduce C(sp³)-hybridized fragments into complex scaffolds. nih.govacs.org
Furthermore, its application extends to the creation of substituted heteroaryls that function as glucokinase activators, which have therapeutic potential. google.com In one documented process, a derivative, (R)-methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate, is used to form an organozinc reagent, a key step in synthesizing complex molecules for potential diabetes treatment. google.com A patent related to agrochemical compositions for inducing abiotic stress tolerance also lists this compound as a relevant chemical compound. google.com
Synthesis of Gamma-Butyrolactones via Electrosynthesis
While the direct electrosynthesis of gamma-butyrolactones from this compound is not extensively documented in prominent literature, the compound is a known precursor to this important class of heterocyclic compounds through other synthetic routes. Research has shown that the reaction of this compound with lanthanoid metals such as lanthanum, cerium, neodymium, and samarium in tetrahydrofuran (B95107) generates lanthanoid ester homoenolates. researchgate.net These intermediates subsequently react with ketones under mild conditions to produce γ-lactones in good yields. researchgate.net This process, known as a homo-Reformatsky-type reaction, demonstrates the utility of this compound in accessing the gamma-butyrolactone (B3396035) scaffold, a common structural motif in natural products and pharmaceuticals. researchgate.net
Cyclopropane Derivative Formation for Biologically Active Compounds
Cyclopropane rings are valuable structural motifs in many biologically active compounds due to their unique conformational properties. This compound can serve as a building block for molecules that incorporate this three-membered ring. While direct cyclopropanation starting from this compound is not a commonly cited application, its derivatives are involved in the synthesis of complex cyclopropane-containing molecules. For example, a patent describes the preparation of (1R, 2S)-cyclopropane-1-carboxylate derivatives, which are intermediates for pharmacologically active compounds, mentioning ethyl (1R, 2S)-2-{(E)-3-[(3-chloro-2-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}-2-({[1-(trifluoromethyl)cyclopropyl]methyl}amino)cyclopropane-1-carboxylate and related structures that incorporate fragments derivable from precursors like this compound. googleapis.com The synthesis of such complex molecules often involves multi-step sequences where the propanoate chain is incorporated and later modified or becomes part of a larger ring system.
Synthesis of Tetrasubstituted Phosphorus Analogs (e.g., Aspartic Acid Analogs)
In the quest for novel bioactive compounds, researchers often synthesize analogs of natural molecules like amino acids. One study investigated the synthesis of tetrasubstituted phosphorus analogs of aspartic acid, which have potential as antiproliferative agents. mdpi.com The methodology involved an aza-Reformatsky reaction. In this context, this compound was tested as a potential reagent. mdpi.com
However, the research found that when this compound was used, the expected nucleophilic addition did not occur efficiently. mdpi.com The study concluded that instead of forming a reactive enolate intermediate, the reaction likely produces the corresponding organozinc halide species, which exhibit low reactivity in this type of nucleophilic addition. mdpi.com This finding is crucial as it defines the reactivity limits and substrate scope for this specific synthetic strategy.
| Reactant 1 | Reactant 2 | Conditions | Outcome | Reference |
| α-iminophosphonates | This compound | Et₂Zn, CH₃CN | Formation of low-reactivity organozinc halide species; desired product not formed. | mdpi.com |
| α-iminophosphonates | Ethyl iodoacetate | Et₂Zn, CH₃CN | Successful synthesis of tetrasubstituted aspartic acid analogs. | mdpi.com |
Production of Polymeric Substances (e.g., Adipic Acid as a Monomer)
This compound is a valuable starting material for the production of adipic acid, a crucial monomer used in the manufacture of high-performance polymers such as nylon. lookchem.com A highly efficient method involves the reductive coupling of two molecules of this compound to form diethyl adipate (B1204190). lookchem.comresearchgate.net This dimerization is often achieved using a nickel catalyst under microwave irradiation, which significantly accelerates the reaction. lookchem.com
The resulting diethyl adipate can then be readily hydrolyzed, typically under acidic conditions, to yield adipic acid. lookchem.com This synthetic route is notable for its speed and high yields, offering a modern alternative for producing this important industrial chemical. lookchem.com
| Reaction | Catalyst System | Solvent | Temperature | Time | Yield (Diethyl Adipate) | Reference |
| Reductive Coupling | NiCl₂·6H₂O / Mn / 1,10-Phenanthroline (B135089) | THF | 90°C | 5 min | 84% | lookchem.com |
Role in Medicinal Chemistry and Biochemical Probes
The reactivity of the carbon-iodine bond makes this compound and its derivatives valuable tools in medicinal chemistry and for the creation of biochemical probes. It serves as a versatile intermediate for introducing three-carbon chains into larger molecules during the synthesis of potential drug candidates. vulcanchem.comresearchgate.net
A significant application is in the synthesis of unnatural amino acids. For example, derivatives like Fmoc-protected tert-butyl (R)-2-amino-3-iodopropanoate are used in Negishi cross-coupling reactions with haloazaindoles to produce differentially protected azatryptophan analogs. researchgate.netsci-hub.se These unnatural amino acids can be incorporated into peptides, potentially altering their biological activity or stability. researchgate.netresearchgate.net Furthermore, when these amino acids are designed to be fluorogenic, they can be used to create peptide probes for monitoring biological processes like peptide-protein interactions. researchgate.net The iodine atom itself can also be leveraged for creating biochemical probes, as it can be replaced with a radioactive isotope, allowing the resulting molecule to be used as a tracer in biological studies.
Enzyme Interaction Studies and Probing Enzyme Mechanisms
Intermediate in Specialty Chemical Production
Beyond its applications in fundamental research, this compound serves as a valuable intermediate in the production of various specialty chemicals.
Platform Molecule for 3-Hydroxypropionic Acid and Acrylic Acid
3-Hydroxypropionic acid (3-HP) is recognized as a key platform chemical that can be converted into a variety of valuable compounds, including acrylic acid and its esters. bme.huwikipedia.org While biological routes for 3-HP production from sources like glycerol (B35011) are being explored, chemical synthesis pathways also exist. bme.hunih.gov this compound can be considered a precursor in the synthesis of 3-HP derivatives. Through nucleophilic substitution reactions, the iodine atom can be replaced with a hydroxyl group, leading to the formation of ethyl 3-hydroxypropionate, which can then be hydrolyzed to 3-HP. wikipedia.org Subsequently, 3-HP can be dehydrated to produce acrylic acid. wikipedia.org
The production of acrylates, which are widely used in polymers and other materials, represents a significant industrial application. google.com
Synthesis of OPC Homologous Series for Plant Physiological Studies
The OPC (2-[(Z)-2-pentenyl]cyclopenten-1-one) homologous series are compounds related to jasmonic acid, a plant hormone involved in various physiological processes. tandfonline.com The synthesis of these homologues is crucial for studying their biological functions.
A reported synthesis of the OPC homologous series utilizes this compound as a key reagent. tandfonline.com The synthesis involves a 1,4-conjugate addition approach for carbon-carbon bond formation. tandfonline.com Specifically, ethyl 3-iodopropionate is prepared from ethyl 3-bromopropionate and sodium iodide in acetone (B3395972). tandfonline.com This method allows for the production of sufficient quantities of various OPC homologues, facilitating detailed plant physiological studies. tandfonline.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Iohexol |
| Iodixanol |
| Iopromide |
| Iomeprol |
| Iopamidol |
| 2-benzyl-3-iodopropanoate |
| Carboxypeptidase A |
| Glu-270 |
| Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate |
| 3-Hydroxypropionic Acid |
| Acrylic Acid |
| Ethyl 3-hydroxypropionate |
| OPC (2-[(Z)-2-pentenyl]cyclopenten-1-one) |
| Jasmonic acid |
| Ethyl 3-bromopropionate |
| Sodium iodide |
Preparation of Alkylated NAD in Artificial Enzymatic Pathways
This compound is a valuable alkylating agent in the field of bio-organic chemistry, particularly for the chemical modification of cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). The creation of alkylated NAD⁺ analogs is fundamental to the development of artificial enzymatic pathways. These synthetic pathways aim to expand the repertoire of natural enzymes, enabling them to catalyze novel chemical transformations with high selectivity.
The core strategy involves the alkylation of the pyridine (B92270) nitrogen (N-1 position) of the nicotinamide ring system. While specific literature detailing the use of this compound for this exact purpose is not prevalent, the general chemical principle is well-established. The reaction of a nicotinamide derivative with an alkyl halide, such as this compound, would yield an N-alkylated nicotinamide salt. This modified nicotinamide can then be incorporated into the full NAD⁺ structure or used as a mimic in synthetic enzymatic systems.
The introduction of the ethyl propanoate group via this alkylation can modulate the electrochemical properties and steric profile of the cofactor. This modification is crucial for:
Altering Redox Potential: Changing the electronic nature of the nicotinamide ring adjusts the redox potential of the NAD⁺/NADH couple, which can be tuned to match the requirements of a specific non-natural substrate or enzymatic reaction.
Improving Enzyme-Cofactor Recognition: The modified handle can enhance or alter the binding affinity of the cofactor to the active site of a host enzyme, sometimes leading to improved catalytic efficiency or even switching the enantioselectivity of a reaction.
Enabling New Reactions: Synthetic NAD⁺ analogs are key components in artificial metalloenzymes and other engineered biocatalytic systems that perform reactions not seen in nature, such as carbon-carbon bond formations or reductions of non-natural ketones.
For instance, research into sustainable metabolic engineering for the production of chemicals like adipic acid often involves novel enzymatic routes where engineered cofactors could play a role. researchgate.net The development of synthetic enzymatic routes often begins with the condensation of common metabolites, followed by reduction steps that rely on NADH. researchgate.net Tailoring the cofactor using reagents like this compound is a key strategy for optimizing these non-natural biological pathways.
Applications in Solid-Phase Synthesis
This compound is a useful building block in solid-phase synthesis, a technology that underpins the rapid and efficient assembly of complex molecules like peptides and oligonucleotides by anchoring the starting material to an insoluble polymer support. uniroma1.it This approach simplifies the purification process, as excess reagents and by-products can be washed away after each reaction step. uniroma1.it
The primary role of this compound in this context is as an electrophilic alkylating agent. It can be used to introduce a three-carbon ester-containing chain onto a nucleophilic site, either on the solid support itself to create a functionalized linker or on a molecule that has been attached to the support.
A key research application is in the synthesis of modified amino acids and peptides. For example, organozinc reagents derived from protected iodo-amino acids can be coupled with various electrophiles to create unnatural amino acids. researchgate.net While this specific study uses an iodinated alanine (B10760859) derivative, the underlying principle of using an iodo-ester compound is similar. This compound can be used to alkylate nucleophiles in related synthetic strategies. For example, it has been used in reactions with indole (B1671886) derivatives to achieve C-3 alkylation, a reaction that could be adapted to solid-phase methods for creating modified tryptophan analogs.
The general scheme for its application in solid-phase synthesis can be summarized in the following table:
| Step | Description | Role of this compound | Significance |
| 1. Linker Functionalization | A resin (solid support) with a nucleophilic handle (e.g., a hydroxyl or amino group) is reacted to attach a linker molecule. | This compound can alkylate the resin-bound nucleophile, introducing a propanoate ester linker. | Creates a functionalized support ready for the attachment of the first building block (e.g., an amino acid). |
| 2. Modification of Resin-Bound Substrate | A molecule already attached to the solid support is chemically modified. | A deprotected nucleophilic site on the bound molecule (e.g., an amine or thiol of an amino acid side chain) is reacted with this compound. | Allows for site-specific modification and the introduction of new functional groups into a growing molecular chain (e.g., a peptide). |
| 3. Cleavage | After the synthesis is complete, the final molecule is cleaved from the solid support. | The ester bond introduced by this compound can be designed to be cleavable under specific conditions (e.g., saponification). | Releases the purified final product into solution for subsequent use. |
This versatility makes this compound a valuable reagent for creating libraries of complex molecules with diverse functionalities for drug discovery and materials science research.
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy stands as a cornerstone analytical tool for the detailed structural analysis of ethyl 3-iodopropanoate. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of individual atoms within the molecule.
Proton NMR (¹H NMR) is instrumental in confirming the successful synthesis of this compound and assessing its purity. The spectrum displays characteristic signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl group gives rise to a triplet and a quartet, indicative of the coupling between the methyl and methylene (B1212753) protons. The two methylene groups of the propanoate backbone appear as distinct triplets, with their chemical shifts influenced by the adjacent ester and iodo functionalities.
The integration of these signals, representing the area under each peak, is proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment, confirming the ratio of protons in the molecule aligns with its structure. The absence of extraneous peaks is a strong indicator of the compound's purity. Conversely, the presence of unexpected signals can indicate residual starting materials, byproducts, or other impurities.
Table 1: Representative ¹H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ethyl) | ~1.28 | Triplet (t) | 3H |
| -CH₂- (ethyl) | ~4.19 | Quartet (q) | 2H |
| -CH₂-CO | ~2.79 | Triplet (t) | 2H |
| -CH₂-I | ~3.76 | Triplet (t) | 2H |
Note: Actual chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. chemicalbook.com Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org This simplifies the spectrum and allows for the unambiguous identification of each carbon in the molecule. libretexts.org
The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. libretexts.org The carbonyl carbon of the ester group is characteristically found far downfield, typically in the range of 170-220 ppm. libretexts.org The carbons of the ethyl group and the propanoate backbone resonate at distinct positions, providing conclusive evidence for the compound's carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C=O (carbonyl) | ~170 |
| -O-CH₂- | ~61 |
| -CH₂-CO | ~38 |
| -CH₂-I | ~-3 |
| -CH₃ | ~14 |
Note: These are predicted values and can differ from experimental results.
Proton Nuclear Magnetic Resonance (¹H NMR) for Product Confirmation and Purity Assessment
Infrared (IR) Spectroscopy for Functional Group Verification
Infrared (IR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups in this compound. nih.gov The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. orgchemboulder.com Another significant feature is the C-O stretching vibration of the ester, which usually appears as two or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of these characteristic peaks provides strong evidence for the ester functionality within the molecule. While the C-I bond also has a stretching vibration, it occurs at a much lower frequency, often outside the standard range of many IR spectrometers.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretch | 1735 - 1750 |
| C-O (ester) | Stretch | 1000 - 1300 |
| C-H (alkane) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound. chemicalbook.com In a mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of a compound with extremely high accuracy, allowing for the determination of its elemental composition. thermofisher.com For this compound (C₅H₉IO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. nih.govthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing mixtures and confirming the identity of a compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. nih.gov Common fragments may include the loss of the ethoxy group (-OCH₂CH₃), the iodine atom (-I), or other parts of the molecule, providing further structural confirmation. nih.gov For instance, prominent peaks at m/z 101 and 155 have been observed in the mass spectrum of this compound. nih.gov
Chromatographic Techniques for Separation and Purity Validation
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the validation of its purity. bjbms.org These methods rely on the differential partitioning of components between a stationary phase and a mobile phase. umass.edu
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. umass.edusigmaaldrich.com A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. umass.edu The plate is then developed in a suitable mobile phase (a solvent or solvent mixture). umass.edu
The separation is based on the polarity of the compounds. umass.edu Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger interaction with the stationary phase and travel shorter distances. umass.edu By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be easily visualized. The presence of a single spot for the purified product suggests a high degree of purity. Visualization can be achieved using methods such as UV light or staining with iodine, which reacts with most organic compounds to produce a colored complex. umass.edu
Gas Chromatography (GC) (e.g., Headspace GC for impurity detection)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It excels in separating components of a mixture, which is essential for identifying and quantifying impurities.
Headspace Gas Chromatography (HS-GC) is a particularly powerful variation for impurity detection. This method involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. cloudfront.net It is an effective way to extract volatile organic compounds from a less volatile or non-volatile matrix, thereby preventing contamination of the GC system with non-volatile residues. cloudfront.netchromatographyonline.com For this compound, this is advantageous for detecting residual solvents from its synthesis or degradation products that are more volatile than the parent compound.
The basic principle of headspace analysis relies on the partitioning of analytes between the sample phase and the gas phase, governed by the partition coefficient (K). researchgate.net Factors such as temperature and sample matrix composition can be adjusted to optimize the transfer of target impurities into the headspace, thereby increasing sensitivity. cloudfront.net For instance, increasing the equilibration temperature generally lowers the K value for polar analytes in an aqueous matrix, leading to higher concentrations in the headspace and thus larger peak areas in the chromatogram. chromatographyonline.com
In a typical HS-GC setup for impurity analysis, the sample of this compound would be placed in a headspace vial and heated to a specific temperature for a set time to allow for equilibrium to be reached. thermofisher.com An aliquot of the headspace gas is then automatically injected into the GC, where components are separated on a capillary column and detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, indicating a Kovats retention index of 1116 on a semi-standard non-polar column. nih.gov
Minor impurities can be detected and quantified using this method. core.ac.uk The use of a Pulsed Discharge Helium Ionization Detector (PDHID) can offer even lower detection limits for trace impurities in high-purity gases, a principle that can be adapted for sensitive impurity analysis in liquid samples like this compound. scioninstruments.com
Interactive Table: Typical HS-GC Parameters for Volatile Impurity Analysis
| Parameter | Value/Description | Rationale |
|---|---|---|
| Vial Oven Temperature | 80-150 °C | To ensure efficient volatilization of potential impurities. The optimal temperature depends on the specific impurities of interest. thermofisher.combibliotekanauki.pl |
| Equilibration Time | 15-30 min | To allow the system to reach equilibrium between the liquid and vapor phases. bibliotekanauki.pl |
| Injector Temperature | 240-250 °C | To ensure rapid vaporization of the injected sample without thermal degradation. bibliotekanauki.plembrapa.br |
| Carrier Gas | Nitrogen or Helium | Inert gases to carry the sample through the column. bibliotekanauki.pl |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-1) | Separation based on boiling point and polarity. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general organic compounds, MS for identification. thermofisher.com |
High Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the purity assessment and quantitative analysis of this compound. These techniques are particularly suited for non-volatile or thermally labile compounds, offering high resolution and sensitivity.
HPLC Analysis: HPLC is frequently employed to determine the purity of synthesized this compound and to monitor the progress of reactions involving this compound. vulcanchem.com A typical HPLC method involves injecting a solution of the sample onto a column packed with a stationary phase (commonly C18). The components are then separated based on their differential partitioning between the stationary phase and a mobile phase pumped through the column at high pressure. Detection is often achieved using an ultraviolet (UV) detector. For instance, in the synthesis of related compounds, HPLC has been used to confirm purity levels greater than 99%. rsc.org
UPLC for Enhanced Analysis: UPLC utilizes columns with smaller particle sizes (sub-2µm), which allows for higher mobile phase linear velocities, resulting in faster analysis times, increased resolution, and greater sensitivity compared to traditional HPLC. researchgate.net This makes UPLC an excellent choice for the rapid and precise quantitative analysis of this compound in various matrices.
A UPLC method for a related compound, ethyl (S)-3-{7-methyl-4-oxo-5-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl}propanoate, was developed using a standard C18 column and a gradient elution with ammonium (B1175870) bicarbonate and acetonitrile (B52724) as the mobile phase. acs.org Similar principles would be applied to develop a robust UPLC method for this compound. The method would be validated for linearity, accuracy, precision, and robustness to ensure reliable quantitative results. researchgate.netnih.gov
Interactive Table: Illustrative HPLC/UPLC Method Parameters
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Detector | UV at 210 nm | UV at 210 nm |
| Column Temperature | 30 °C | 40 °C |
| Run Time | ~15 min | ~3 min |
The development of such methods is crucial for quality control in both research and industrial settings, ensuring the compound meets the required specifications for its intended application. vulcanchem.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique used to study chemical species that possess unpaired electrons, such as free radicals and many transition metal complexes. wikipedia.orgbruker.com While this compound itself is not a radical and therefore EPR-silent, EPR spectroscopy becomes a vital tool for characterizing radical intermediates that may be formed during reactions involving this compound. bruker.com
The carbon-iodine bond in this compound can undergo homolytic cleavage under certain conditions (e.g., photolysis or reaction with a radical initiator) to generate a carbon-centered radical. EPR can be used to detect and identify these transient radical species. thieme-connect.de For example, in a multicomponent reaction, the abstraction of the iodine atom from this compound by a silyl (B83357) radical generates a nucleophilic carbon radical, which can be studied using EPR. thieme-connect.de
The EPR spectrum provides information about the electronic structure of the radical. The g-factor helps in identifying the type of radical, while hyperfine coupling constants reveal information about the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), which can help in elucidating the radical's structure. libretexts.org
Although direct EPR studies specifically on this compound radicals are not widely published, the principles are well-established. Studies on similar radical SAM enzymes that catalyze reactions on related substrates have used EPR to characterize α-hydroxyalkyl radical intermediates. nih.gov These studies use parameters like g-values and hyperfine coupling constants to define the structure and conformation of the trapped radicals. nih.gov
Interactive Table: EPR Spectral Parameters for a Hypothetical Ethyl 3-propanoat-3-yl Radical
| Parameter | Description | Expected Information |
|---|---|---|
| g-factor | Proportionality factor between the magnetic field and frequency. | Provides information on the electronic environment of the unpaired electron. For carbon-centered radicals, g is typically close to the free electron value (~2.0023). libretexts.org |
| Hyperfine Coupling (a) | Interaction between the electron spin and nuclear spins. | The number of lines and their splitting patterns can identify the number and type of nuclei interacting with the unpaired electron, confirming the radical's structure. libretexts.org |
| Linewidth | The width of the EPR signal. | Can provide information on dynamic processes such as molecular tumbling or chemical exchange. |
EPR spectroscopy is, therefore, an indispensable technique for mechanistic studies of reactions where this compound acts as a precursor to radical intermediates. bruker.com
X-ray and Neutron Diffraction for Complex Structure Characterization
X-ray and neutron diffraction are powerful analytical techniques for determining the three-dimensional atomic structure of crystalline materials. While a crystal structure for this compound itself is not prominently available in open databases, these methods are crucial for characterizing its complexes or derivatives. ugr.esugr.es
Neutron Diffraction: Neutron diffraction is a complementary technique to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly effective for accurately locating light atoms, especially hydrogen, in a crystal structure. stfc.ac.uk This is critical for understanding hydrogen bonding networks, which can play a significant role in the crystal packing and properties of organic molecules. mdpi.comstfc.ac.uk
Although it requires larger crystals and is less common for small organic molecules compared to X-ray diffraction, neutron diffraction provides invaluable information. stfc.ac.uk It can be used in combination with X-ray data to yield highly accurate final structures. stfc.ac.uk For any crystalline complex of this compound where hydrogen bonding or the precise position of hydrogen atoms is of interest, neutron diffraction would be a superior tool. aps.orgill.eu
Interactive Table: Comparison of X-ray and Neutron Diffraction for Structural Analysis
| Feature | X-ray Diffraction | Neutron Diffraction |
|---|---|---|
| Radiation Source | X-ray tube or synchrotron | Nuclear reactor or spallation source |
| Interaction | Interacts with electron cloud | Interacts with atomic nuclei |
| Hydrogen Atom Detection | Difficult, positions are often inferred or constrained. stfc.ac.uk | Excellent, provides precise location of hydrogen/deuterium atoms. stfc.ac.uk |
| Sample Requirement | Small single crystals (micrometer size) | Larger single crystals (millimeter size). stfc.ac.uk |
Future Research Directions and Emerging Areas
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The carbon-iodine bond in ethyl 3-iodopropanoate makes it an excellent substrate for a variety of cross-coupling reactions. Future research is focused on developing novel catalytic systems that offer higher efficiency, broader substrate scope, and improved selectivity under milder conditions.
Recent advancements have seen the use of rhodium, nickel, and palladium catalysts to facilitate C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations. For instance, a novel rhodium-based catalyst system has shown effectiveness in the cross-coupling of this compound with various arylzinc compounds. researchgate.net Similarly, nickel-catalyzed systems are being explored for cross-coupling reactions between C(sp³)-C(sp³) centers. uni-muenchen.de A significant area of development is the microwave-assisted, nickel-catalyzed reductive coupling of this compound to form diethyl adipate (B1204190), which can be achieved in minutes with high yield. lookchem.comresearchgate.net
In the realm of medicinal chemistry, palladium-catalyzed Negishi cross-coupling reactions have been optimized for creating C(sp³)-enriched, drug-like molecules. acs.org An automated workflow utilizing a Pd(dba)₂/CPhos catalytic system enables the coupling of this compound with functionalized (hetero)aryl halides, demonstrating the power of modern catalysis in complex molecule synthesis. acs.org This approach successfully introduced C(sp³) motifs into a highly functionalized dihydropyrazole core, a scaffold relevant to mGlu2R negative allosteric modulators. acs.org
Table 1: Overview of Novel Catalytic Systems for this compound Reactions
| Catalyst System | Reaction Type | Key Features | Yield | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O / Mn / 1,10-Phenanthroline (B135089) | Reductive Coupling (Dimerization) | Microwave-assisted; rapid (5 min) | 84% | lookchem.com |
| Pd(dba)₂ / CPhos | Negishi Cross-Coupling | Automated continuous flow synthesis; creates C(sp³)-enriched molecules | Up to 97% | acs.org |
| Rhodium-based catalyst | Cross-Coupling | Effective for coupling with arylzinc compounds | Good | researchgate.net |
| Palladium-based catalyst | Negishi Cross-Coupling | Couples unactivated primary alkyl iodides with organozinc halides | Not specified | researchgate.net |
Integration of this compound in Green Chemistry and Sustainable Synthesis
A major thrust in modern chemistry is the adoption of green and sustainable practices. This compound is finding a role in this paradigm, particularly in the synthesis of valuable platform chemicals from renewable resources.
One of the most promising sustainable applications is the production of adipic acid. lookchem.com Adipic acid is a crucial monomer for producing nylon and other polymers but is traditionally derived from fossil fuels. A greener route involves the dimerization of this compound to diethyl adipate, followed by hydrolysis. lookchem.com The starting material for this process, 3-iodopropionic acid, can be synthesized from glyceric acid, a derivative of the biomass platform molecule glycerol (B35011). researchgate.net This pathway represents a significant step toward a bio-based chemical industry.
Furthermore, research into green reaction conditions is advancing. Iron nanoparticles, an earth-abundant and non-toxic metal, are being developed as catalysts for reactions in aqueous micellar solutions, eliminating the need for volatile organic solvents. escholarship.org The application of such catalytic systems to reactions involving alkyl halides like this compound is a key area of future research, aiming to make synthetic processes more environmentally benign. escholarship.org The synthesis of this compound itself can be achieved under relatively green conditions by reacting ethyl 3-chloropropionate with sodium iodide in acetone (B3395972), a process known as the Finkelstein reaction. orgsyn.org
Table 2: Green and Sustainable Syntheses Involving this compound
| Sustainable Approach | Reaction | Green Feature(s) | Product | Reference |
|---|---|---|---|---|
| Bio-based Feedstock Utilization | Reductive coupling of this compound | Precursor (3-iodopropionic acid) can be derived from biomass (glycerol) | Diethyl adipate (precursor to Adipic Acid) | lookchem.comresearchgate.net |
| Use of Greener Solvents | Fe-catalyzed couplings | Reactions performed in aqueous micellar solutions (e.g., TPGS-750-M in water) | Coupled products | escholarship.org |
| Atom Economy | Finkelstein Reaction | Halide exchange reaction to prepare the iodo-compound | This compound | orgsyn.org |
Exploration of New Biomedical and Material Science Applications
The reactivity of this compound makes it a valuable intermediate for synthesizing complex molecules with potential applications in medicine and material science.
In the biomedical field, its use as a building block in the synthesis of drug-like molecules is a significant emerging area. acs.org It is employed to introduce three-carbon side chains into larger, more complex scaffolds. For example, it has been used in the synthesis of azatryptophan analogues via Negishi coupling, which are of interest in biochemical studies. thieme-connect.com Another notable application is in the synthesis of peptide nucleic acid (PNA) monomers. google.com PNAs are synthetic DNA mimics with a polyamide backbone and are investigated for roles in diagnostics and gene-targeted therapies. google.com
In material science, the primary application stems from its ability to be dimerized into diethyl adipate. lookchem.com Diethyl adipate is a direct precursor to adipic acid, a key monomer in the production of Nylon 6,6 and other polyamides, as well as being used as a plasticizer. lookchem.com The development of efficient catalytic methods for this dimerization is thus of great interest for the polymer industry. researchgate.net
Table 3: Emerging Biomedical and Material Science Applications
| Field | Application | Significance | Reference |
|---|---|---|---|
| Biomedical | Synthesis of C(sp³)-enriched drug-like molecules | Provides building blocks for complex pharmaceutical scaffolds | acs.org |
| Biomedical | Preparation of Peptide Nucleic Acid (PNA) monomers | Contributes to the synthesis of synthetic DNA analogues for diagnostics and therapy | google.com |
| Biomedical | Synthesis of azatryptophan analogues | Creates modified amino acids for biochemical research | thieme-connect.com |
| Material Science | Precursor to Diethyl Adipate | Provides a monomer for the synthesis of polymers like Nylon | lookchem.com |
Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The study of reactions involving this compound is increasingly benefiting from a combination of experimental analysis and high-level computational modeling.
For example, mechanistic studies have been conducted to understand the aza-Reformatsky reaction. mdpi.comnih.gov It was observed that while other iodoacetates react readily, this compound shows low reactivity. mdpi.comnih.gov Mechanistic investigations suggest this is because it does not form the expected enolate intermediate; instead, it may form less reactive organozinc halide species. mdpi.comnih.gov
Quantum chemical calculations are also being used to elucidate reaction pathways. amazonaws.com In studies of the reaction between Michael acceptors and tropylium (B1234903) ions, computational methods helped to understand the nucleophilic attack of halide ions and the subsequent trapping of the carbanion, providing insights analogous to other well-known reactions. amazonaws.com Broader computational studies on the reactivity of hydrated electrons with organic halides are helping to build predictive models for advanced reduction processes. rsc.org These studies analyze different reaction mechanisms, such as associative, concerted dissociative, and stepwise dissociative pathways, to predict reaction rates and dominant mechanisms for various compounds, including alkyl iodides. rsc.org Applying these coupled experimental and computational approaches to the specific reactions of this compound will be a key driver of future innovation.
Table 4: Mechanistic Investigations of Reactions Involving Alkyl Iodides
| Reaction/Process | Investigative Approach | Key Insight | Reference |
|---|---|---|---|
| Aza-Reformatsky Reaction | Experimental (Reactivity Comparison) | This compound shows low reactivity due to the non-formation of the required enolate intermediate. | mdpi.comnih.gov |
| Addition to Michael Acceptors | Coupled Experimental & Quantum Chemical Calculations | Elucidated the mechanism involving nucleophilic attack of a bromide ion and trapping by a tropylium ion. | amazonaws.com |
| Reactions with Hydrated Electrons | Computational (LFERs) | Developed models to predict dominant reaction mechanisms (associative vs. dissociative) for organic halides. | rsc.org |
| Nickel-Catalyzed Cross-Coupling | Experimental (Mechanistic & Synthetic Studies) | Investigation into the mechanism of C(sp³)-C(sp³) bond formation. | uni-muenchen.de |
Q & A
Q. What environmental degradation pathways are relevant for this compound, and how are they studied?
- Methodology : Simulate hydrolysis/photolysis under controlled pH and UV light. Use LC-HRMS to identify degradation products (e.g., iodide ions, propanoic acid derivatives) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structural confirmation) and replicate experiments under standardized conditions .
- Experimental Design : Pilot studies to optimize reaction parameters (temperature, solvent, catalyst) before scaling. Include negative controls (e.g., iodine-free reactions) to identify side pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
